molecular formula C15H14N2O4 B6382962 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol CAS No. 1261946-29-5

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol

Cat. No.: B6382962
CAS No.: 1261946-29-5
M. Wt: 286.28 g/mol
InChI Key: FTZOWLLMODXOMP-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group and a dimethylaminocarbonyl group attached to a phenyl ring

Properties

IUPAC Name

3-(4-hydroxy-3-nitrophenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-16(2)15(19)12-5-3-4-10(8-12)11-6-7-14(18)13(9-11)17(20)21/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZOWLLMODXOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686311
Record name 4'-Hydroxy-N,N-dimethyl-3'-nitro[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-29-5
Record name 4'-Hydroxy-N,N-dimethyl-3'-nitro[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol typically involves a multi-step process. One common method includes the nitration of a suitable precursor followed by the introduction of the dimethylaminocarbonyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with nitration reactions.

Chemical Reactions Analysis

Types of Reactions

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

    Oxidation: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as halogens or sulfonic acids can be used under controlled conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted phenyl derivatives can be formed.

    Oxidation: Oxidized derivatives with different functional groups are obtained.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol involves its interaction with specific molecular targets. The nitro group and the dimethylaminocarbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol
  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid

Uniqueness

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol is unique due to the presence of both a nitro group and a dimethylaminocarbonyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

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